(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
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Overview
Description
(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is an organic compound that features a benzofuran core structure substituted with a bromophenyl sulfanyl group and a phenyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Sulfanyl Group: This step often involves the use of bromophenyl thiol and a suitable coupling reagent.
Attachment of the Phenyl Methanone Group: This can be done using Friedel-Crafts acylation or other suitable acylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
- (3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
- (3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
Uniqueness
(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance its interaction with biological targets compared to its chloro, methyl, or fluoro analogs.
Properties
IUPAC Name |
[3-[(4-bromophenyl)sulfanylmethyl]-1-benzofuran-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrO2S/c23-16-10-12-17(13-11-16)26-14-19-18-8-4-5-9-20(18)25-22(19)21(24)15-6-2-1-3-7-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFVGEVAMBJMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CSC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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